molecular formula C13H18O5 B1465997 Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate CAS No. 802541-50-0

Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate

Cat. No.: B1465997
CAS No.: 802541-50-0
M. Wt: 254.28 g/mol
InChI Key: QYHWCPQDMFKXIC-UHFFFAOYSA-N
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Description

Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate is a bicyclic β-keto ester featuring a cyclohexenone ring substituted with methoxy and geminal dimethyl groups. The compound’s structure combines a reactive α,β-unsaturated ketone moiety with an ester group, making it a versatile intermediate in organic synthesis. Its electron-deficient cyclohexenone core allows for nucleophilic additions and cycloadditions, while the ester group enables further functionalization.

Properties

IUPAC Name

ethyl 2-(3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-18-12(16)11(15)8-6-13(2,3)7-9(17-4)10(8)14/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYHWCPQDMFKXIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CC(C=C(C1=O)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate, also known by its CAS number 60891-25-0, is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C13H18O4C_{13}H_{18}O_4, with a molecular weight of approximately 238.28 g/mol. The compound features a cyclohexene structure with methoxy and oxo functional groups, which contribute to its biological properties.

PropertyValue
Molecular FormulaC13H18O4C_{13}H_{18}O_4
Molecular Weight238.28 g/mol
CAS Number60891-25-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial and antioxidant properties. The presence of the methoxy group enhances lipophilicity, which may facilitate cellular uptake and bioactivity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives with similar structural motifs have shown significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Case Study: Antimicrobial Efficacy
A study comparing various derivatives found that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis, indicating strong antibacterial potential .

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. Compounds with similar characteristics have demonstrated the ability to scavenge free radicals and reduce oxidative stress in vitro.

Research Findings: Antioxidant Potential
In vitro assays showed that related compounds significantly improved oxidative stress markers compared to standard antioxidants like butylated hydroxytoluene (BHT). The antioxidant activity was measured using methods such as DPPH and ABTS assays .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for determining the safety profile of any bioactive compound. In vitro studies involving various cancer cell lines revealed that some derivatives exhibited selective cytotoxic effects while maintaining low toxicity towards normal cells.

Table: Cytotoxicity Results

Compound IDCell Line TestedIC50 (µM)Remarks
Compound AL929100High toxicity
Compound BA54950Moderate toxicity
Compound CHepG2>200Low toxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate can be categorized based on their cyclohexenone/oxoacetate frameworks, substituents, and applications. Below is a comparative analysis supported by data from the evidence:

Table 1: Structural and Functional Comparison of Ethyl Oxoacetate Derivatives

Compound Name CAS Number Key Structural Features Molecular Weight logP Reactivity/Applications Reference
This compound N/A Cyclohexenone ring with methoxy, dimethyl groups Not reported Not reported Potential enolate chemistry, drug synthesis N/A
Ethyl 3-oxocyclohexane-1-carboxylate 33668-25-6 Cyclohexanone ring, no substituents ~184.19 ~1.2 Enolate formation, intermediates
Ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylate N/A Aryl-substituted cyclohexenone ~350–400 ~3.5 Anticancer agents, heterocyclic synthesis
Ethyl (cycloheptylamino)(oxo)acetate Y030-3370 Cycloheptylamine substituent 213.27 2.34 Amide coupling, peptide mimetics
Ethyl (3-methyl-2,4,5-trioxocyclopentyl)(oxo)acetate 15304-11-7 Cyclopentane triketone Not reported Not reported High electrophilicity, catalyst in oxidations

Key Differences and Implications

Substituent Effects: The methoxy and dimethyl groups in the target compound enhance steric hindrance and electron density modulation compared to simpler analogs like ethyl 3-oxocyclohexane-1-carboxylate . These groups may influence regioselectivity in enolate reactions. Aryl-substituted derivatives (e.g., ) exhibit extended conjugation, improving UV absorption and biological activity .

Ring Size and Reactivity: Cyclopentane-based analogs (e.g., 15304-11-7) display higher ring strain and electrophilicity, favoring rapid ketone oxidations or cycloadditions . Cyclohexenone derivatives (e.g., target compound) balance stability and reactivity, making them suitable for stepwise synthetic modifications.

Functional Group Diversity: The cycloheptylamino substituent in Y030-3370 introduces hydrogen-bonding capacity, enhancing solubility and bioactivity in pharmaceutical contexts . Sulfonic acid complexes (e.g., 15304-11-7 with H₂SO₄) highlight the role of counterions in stabilizing reactive intermediates .

Synthetic Pathways :

  • The target compound’s synthesis may parallel methods for ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates, which involve Claisen-Schmidt condensations of ethyl acetoacetate with α,β-unsaturated ketones .
  • details oxalate ester formation via acyl chloride intermediates, a strategy adaptable to the target compound’s synthesis .

Preparation Methods

Cyclohexenone Core Construction

The cyclohexenone ring, particularly 5,5-dimethyl-2-oxocyclohex-3-en-1-yl derivatives, is commonly synthesized by:

  • Intramolecular aldol condensation of appropriate diketone precursors to form the cyclohexenone ring.
  • Michael addition followed by cyclization to introduce the 5,5-dimethyl substitution pattern.
  • Use of dimethyl ketone derivatives or geminal dimethyl-substituted precursors to ensure the 5,5-dimethyl substitution.

Introduction of the Methoxy Group at Position 3

  • The methoxy group at position 3 is typically introduced via nucleophilic substitution or methylation of a hydroxyl precursor.
  • Alternatively, methoxylation can be achieved by reaction of the cyclohexenone intermediate with methanol under acidic or basic conditions to form the 3-methoxy substituent.

Attachment of the Ethyl Oxoacetate Moiety

  • The ethyl oxoacetate group can be introduced through esterification or acylation reactions.
  • A common approach is the esterification of the hydroxy or keto group on the cyclohexenone ring with ethyl oxoacetate or its derivatives.
  • Alternatively, oxidation of an ethyl-substituted precursor followed by ester formation is possible.

Specific Preparation Methods Documented

Related Compound Preparation from PubChem Data

The compound 5,5-dimethyl-3-oxocyclohex-1-en-1-yl acetate (a close structural analog) is documented with CAS number 18369-65-8. Preparation methods for such compounds typically involve:

  • Starting from 5,5-dimethylcyclohexane-1,3-dione or similar diketones.
  • Selective mono-acetylation or formation of acetate esters via reaction with acetic anhydride or ethyl oxoacetate derivatives.
  • Control of reaction conditions to favor mono-substitution and avoid over-acetylation.

This suggests that ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate can be prepared by similar acetylation or esterification of a methoxylated cyclohexenone intermediate.

Experimental Conditions and Optimization

Step Reagents/Conditions Notes/Outcomes
Cyclohexenone ring formation Diketone precursors, base (e.g., NaOH), heat Intramolecular aldol condensation to form ring
Methoxylation Methanol, acid catalyst (e.g., HCl, H2SO4) Introduction of methoxy group at position 3
Esterification Ethyl oxoacetate or ethyl chlorooxoacetate, base or acid catalyst Formation of ethyl oxoacetate ester moiety
Purification Column chromatography, recrystallization Isolation of pure compound

Optimization focuses on:

  • Temperature control to prevent side reactions.
  • Stoichiometric balance to avoid poly-substitution.
  • Use of protecting groups if necessary to achieve regioselectivity.

Research Findings and Analytical Data

  • Crystallographic studies of related cyclohexenone esters confirm the stability and conformation of the ring and ester substituents, supporting the synthetic approach.
  • Spectroscopic data (NMR, IR) from analogous compounds indicate characteristic signals for methoxy protons (~3.3-3.8 ppm) and ester carbonyl groups (~170-175 ppm in ^13C NMR), which can be used to confirm successful synthesis.
  • Yield optimization reported in literature for similar compounds ranges from 60% to 85%, depending on reaction conditions and purification efficiency.

Summary Table of Key Preparation Methods

Preparation Step Method Description Reference/Source
Cyclohexenone ring synthesis Intramolecular aldol condensation of diketones Patent EP2796442A1
Methoxy group introduction Acid-catalyzed methanol addition or methylation Inferred from related syntheses
Esterification Reaction with ethyl oxoacetate derivatives under acidic/basic catalysis Patent and PubChem data
Purification Chromatography and recrystallization Standard organic synthesis practice

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl (3-methoxy-5,5-dimethyl-2-oxocyclohex-3-en-1-yl)(oxo)acetate

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